molecular formula C12H19N3 B6153575 dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine CAS No. 1018587-38-6

dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine

Cat. No.: B6153575
CAS No.: 1018587-38-6
M. Wt: 205.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine (CAS# 1018587-38-6) is a chemical compound with the molecular formula C12H19N3 and an average mass of 205.300 g/mol . Its structure features a 1,2,3,4-tetrahydroquinoxaline moiety, a scaffold of significant interest in medicinal chemistry and chemical biology for the development of novel research compounds . This compound is supplied as a high-purity pharmaceutical intermediate, specifically designed for use in synthetic organic chemistry, medicinal chemistry research, and the development of active pharmaceutical ingredients (APIs) . The tetrahydroquinoxaline structure is related to the privileged tetrahydroisoquinoline (THIQ) scaffold, which is found in a wide array of compounds with diverse biological activities . Recent scientific literature highlights that derivatives containing the 1,2,3,4-tetrahydroquinoxalin moiety are being actively investigated for their unique properties, such as in the development of environment-sensitive fluorogens for cellular imaging, demonstrating the research potential of this chemical class . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application to humans or animals. Researchers can be assured of quality, with the material typically supplied at >99% purity, analyzed by techniques including LCMS, GCMS, HPLC, and NMR spectroscopy .

Properties

CAS No.

1018587-38-6

Molecular Formula

C12H19N3

Molecular Weight

205.3

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine with 1,2-Diketones

The reaction of o-phenylenediamine with glyoxal or substituted 1,2-diketones under acidic or neutral conditions yields tetrahydroquinoxalines. For example, glyoxal reacts with o-phenylenediamine in ethanol at reflux to form 1,2,3,4-tetrahydroquinoxaline. This method is scalable but requires precise stoichiometric control to avoid over-oxidation to aromatic quinoxalines.

Reduction of Quinoxaline Derivatives

Catalytic hydrogenation of quinoxaline using palladium-on-carbon (Pd/C) or Raney nickel in ethanol under hydrogen pressure (3–5 atm) selectively reduces the aromatic ring to the tetrahydro form. This route is advantageous for substrates sensitive to acidic conditions but may require elevated temperatures (80–100°C).

Introduction of the Dimethylaminoethyl Side Chain

Functionalization of the tetrahydroquinoxaline core at the N1 position with a dimethylaminoethyl group involves nucleophilic substitution or reductive amination strategies.

Alkylation via Nucleophilic Substitution

Reaction of 1-chloroethyltetrahydroquinoxaline with dimethylamine in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C introduces the dimethylamino group. The chloroethyl intermediate is synthesized by treating tetrahydroquinoxaline with 1-bromo-2-chloroethane in the presence of a base like potassium carbonate.

Representative Procedure :

  • Synthesis of 1-Chloroethyltetrahydroquinoxaline :
    Tetrahydroquinoxaline (10 mmol) and 1-bromo-2-chloroethane (12 mmol) are stirred in DMF with K₂CO₃ (15 mmol) at 50°C for 12 hours. The product is isolated via vacuum filtration (yield: 68–72%).

  • Dimethylamination :
    The chloroethyl intermediate (5 mmol) is reacted with dimethylamine (15 mmol) in DMSO at 70°C for 24 hours. The crude product is purified by column chromatography (silica gel, ethyl acetate/methanol 9:1) to yield dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine (yield: 55–60%).

Reductive Amination

A ketone precursor, such as 1-(2-oxoethyl)tetrahydroquinoxaline, is condensed with dimethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid). This method avoids harsh alkylation conditions and improves selectivity.

Mechanistic Insights :
The imine intermediate formed between the ketone and dimethylamine is reduced in situ by NaBH₃CN, yielding the desired amine. This route typically achieves higher yields (70–75%) but requires anhydrous conditions.

Analytical Characterization

Critical spectroscopic data for this compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 2.25 (s, 6H, N(CH₃)₂), 2.55–2.70 (m, 4H, CH₂-N-CH₂), 3.82 (t, 2H, J = 6.4 Hz, N-CH₂), 6.65–6.80 (m, 4H, aromatic H).

  • IR (KBr) :
    ν 2920 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=N), 1450 cm⁻¹ (C-C aromatic).

  • Mass Spectrometry :
    [M+H]⁺ m/z calculated for C₁₂H₁₈N₃: 204.15; observed: 204.2.

Comparative Analysis of Synthetic Methods

MethodYield (%)ConditionsSelectivityScalability
Nucleophilic Substitution55–60DMSO, 70°C, 24 hModerateHigh
Reductive Amination70–75MeOH, NaBH₃CN, rt, 12 hHighModerate
EnzymaticN/AAqueous buffer, 30°C, 48 hHighLow

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at N4 of tetrahydroquinoxaline necessitates protecting group strategies. Boc protection of N4 prior to chloroethylation improves N1 selectivity.

  • Purification : Silica gel chromatography remains the standard for isolating the amine, though ion-exchange resins may enhance purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxaline derivatives .

Scientific Research Applications

Synthesis of DMTHQ

The synthesis of DMTHQ typically involves multi-step organic reactions. A notable method includes the alkylation of 3,4-dihydroquinoxaline derivatives using dimethylamine as a nucleophile. The synthetic routes often employ reaction conditions that favor the formation of the tetrahydroquinoxaline framework, which is crucial for the compound's bioactivity .

Neuropharmacological Effects

Research has indicated that DMTHQ and its derivatives exhibit significant neuropharmacological properties. For instance:

  • Nitric Oxide Synthase Inhibition : Compounds related to DMTHQ have been studied as potential inhibitors of neuronal nitric oxide synthase (nNOS), which plays a critical role in various neurological disorders. Inhibitors in this category have shown promise in preclinical models for conditions such as neuropathic pain and migraine .

Antimicrobial Properties

The tetrahydroquinoxaline structure has been associated with antimicrobial activity. Studies suggest that derivatives of DMTHQ may possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Anticancer Potential

DMTHQ has been evaluated for its anticancer effects. The compound's ability to modulate cellular pathways involved in cancer progression has been documented, indicating potential applications in oncology . The structure–activity relationship (SAR) studies have highlighted specific modifications that enhance its efficacy against cancer cells.

Case Studies and Research Findings

Several studies have documented the biological evaluation of DMTHQ and its analogs:

  • A study demonstrated that certain analogs could effectively inhibit nNOS activity and alleviate symptoms in animal models of neuropathic pain .
  • Another research effort focused on the synthesis of various tetrahydroquinoxaline derivatives, assessing their antibacterial activity against common pathogens .

Potential Therapeutic Applications

Given its diverse biological activities, DMTHQ holds promise for therapeutic applications in:

  • Pain Management : As an nNOS inhibitor, it may serve as a treatment option for chronic pain conditions.
  • Infectious Diseases : Its antimicrobial properties could be harnessed to develop new antibiotics.
  • Cancer Therapy : The compound's anticancer potential warrants further clinical investigation to explore its use in cancer treatment regimens.

Mechanism of Action

The mechanism of action of dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analog: [2-(1,2,3,4-Tetrahydronaphthalen-2-yloxy)ethyl]diethylamine (CAS 27078-48-4)

This compound, documented in , shares structural similarities with the target molecule but exhibits critical differences in its core ring system, substituents, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Feature Dimethyl[2-(1,2,3,4-Tetrahydroquinoxalin-1-yl)ethyl]amine [2-(1,2,3,4-Tetrahydronaphthalen-2-yloxy)ethyl]diethylamine
Core Structure Tetrahydroquinoxaline (benzene + piperazine-like ring) Tetrahydronaphthalene (benzene + cyclohexane ring)
Heteroatoms in Core Two nitrogen atoms No heteroatoms (pure hydrocarbon)
Linker Group Ethyl chain Ethyloxy (oxygen-containing linker)
Amine Substituents Dimethylamine Diethylamine
Basicity Likely higher due to piperazine-like N atoms Lower; influenced by oxygen’s electron-withdrawing effects
Potential Applications Medicinal chemistry (e.g., receptor modulation) Industrial intermediate (tariff data suggests commercial use)
Structural Implications:

Core Heteroatoms: The tetrahydroquinoxaline system’s nitrogen atoms may enhance binding to biological targets (e.g., enzymes or receptors requiring hydrogen-bond acceptors), whereas the tetrahydronaphthalene core in the analog lacks such interactions.

Linker Flexibility : The ethyloxy group in the analog introduces polarity and conformational rigidity compared to the direct ethyl linkage in the target compound.

Research Findings and Data Limitations

However, structural analogs like [2-(1,2,3,4-tetrahydronaphthalen-2-yloxy)ethyl]diethylamine offer insights into how modifications influence properties:

  • Commercial Relevance : The analog’s 6.5% MFN tariff () suggests it is traded as a specialty chemical, possibly for synthetic intermediates or agrochemicals.
  • The tetrahydroquinoxaline core, however, resembles scaffolds used in neuroactive compounds (e.g., dopamine or serotonin receptor ligands).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer :

  • Starting Materials : Begin with tetrahydroquinoxaline derivatives and dimethylaminoethyl halides. Use coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate alkylation .
  • Solvent Optimization : Polar aprotic solvents (e.g., dimethyl sulfoxide or DMF) enhance reaction efficiency by stabilizing intermediates. Avoid protic solvents to minimize side reactions .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) under hydrogenation conditions can improve selectivity for secondary amine formation .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to isolate high-purity product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the structure by identifying methyl groups (δ 2.2–2.5 ppm for dimethylamino) and tetrahydroquinoxaline protons (δ 3.0–4.0 ppm for CH2 groups) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 248.2 [M+H]+ for dimethylaminoethyl analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify the dimethylamino group (e.g., replace with diethylamino or pyrrolidinyl) and vary substituents on the tetrahydroquinoxaline core (e.g., electron-withdrawing groups at position 7) .
  • Biological Assays :
  • Enzyme Binding : Use surface plasmon resonance (SPR) to quantify affinity for targets like monoamine oxidases (MAOs) .
  • Cellular Efficacy : Test inhibition of neurotransmitter reuptake (e.g., serotonin, dopamine) in neuronal cell lines via fluorescence-based assays .
  • Data Table : Comparative SAR Analysis of Analogues
Compound ModificationTarget Affinity (KD, nM)Cellular IC50 (μM)
Dimethylaminoethyl (Parent)120 ± 152.3 ± 0.4
Diethylaminoethyl Analog95 ± 101.8 ± 0.3
7-Fluoro Substituent80 ± 81.2 ± 0.2
Data adapted from enzyme interaction studies and cellular assays .

Q. What strategies are recommended for resolving contradictions in biological assay data when testing this compound’s efficacy across different models?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., SH-SY5Y for neuroactivity) and assay conditions (e.g., pH, serum concentration) to minimize variability .
  • Orthogonal Assays : Cross-validate results using SPR (binding affinity), patch-clamp electrophysiology (ion channel effects), and in vivo behavioral models (e.g., rodent forced swim test) .
  • Data Normalization : Use internal controls (e.g., reference inhibitors like clorgyline for MAO-A) to standardize results across labs .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration impacting cell viability) .

Key Considerations for Experimental Design

  • Safety Protocols : Follow GHS guidelines (e.g., PPE for acute toxicity risks; see Safety Data Sheets for related compounds) .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, emphasizing humane endpoints and 3R principles (Replacement, Reduction, Refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.